4-((4-methoxyphenyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one
Description
4-((4-Methoxyphenyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one is a quinolinone derivative characterized by a nitro group at position 3, a 4-methoxyphenylamino group at position 4, and a methyl substituent at position 1 of the quinolinone core. The nitro group enhances electrophilic reactivity, making the compound a candidate for further functionalization, while the 4-methoxyphenylamino moiety may improve solubility and influence electronic properties .
Properties
IUPAC Name |
4-(4-methoxyanilino)-1-methyl-3-nitroquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-19-14-6-4-3-5-13(14)15(16(17(19)21)20(22)23)18-11-7-9-12(24-2)10-8-11/h3-10,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZQCPFHVKSIDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-methoxyphenyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nitration of 1-methylquinolin-2-one, followed by the introduction of the 4-methoxyanilino group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((4-methoxyphenyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and anilino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-(4-Methoxyanilino)-1-methyl-3-aminoquinolin-2-one, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-((4-methoxyphenyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((4-methoxyphenyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinolinone derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Substituent Position and Functional Group Effects
- Nitro Group Position: The target’s 3-nitro group aligns with derivatives in , where nitro at position 3 facilitates cyclization and electrophilic substitution. In contrast, 6-nitro isomers (e.g., 4-chloro-1-methyl-6-nitroquinolin-2(1H)-one) show distinct reactivity due to steric and electronic differences .
- Amino vs.
Key Differences and Implications
Electronic Effects: The 4-methoxyphenylamino group in the target compound likely increases electron density at position 4 compared to chloro- or hydroxy-substituted analogs, altering reactivity in nucleophilic attacks .
Solubility: Methoxy and amino groups may enhance aqueous solubility relative to purely aromatic or halogenated derivatives (e.g., 4-chloro-3-nitroquinolinones) .
Synthetic Flexibility: The nitro group at position 3 allows for reduction to amines or participation in cycloadditions, a feature exploited in pyrazolo[4,3-c]quinoline synthesis .
Biological Activity
4-((4-methoxyphenyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is being investigated for its potential therapeutic applications, particularly as an enzyme inhibitor and receptor modulator. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The molecular formula of 4-((4-methoxyphenyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one is C16H16N3O3, with a molecular weight of approximately 284.32 g/mol. The compound features a nitro group, methoxy group, and an amino group attached to a quinoline backbone, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which may be pivotal in treating diseases such as cancer and bacterial infections.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways that are crucial in disease progression.
Biological Activities
Research has revealed several significant biological activities associated with 4-((4-methoxyphenyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one:
Anticancer Activity
Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in cancer cells through:
- Cell Cycle Arrest : The compound can halt the progression of the cell cycle at specific checkpoints.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, contributing to cancer cell death.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against several pathogens. Its mechanism includes:
- Disruption of Bacterial Cell Walls : This leads to cell lysis and death.
- Inhibition of Bacterial Enzymes : Such as those involved in metabolic pathways essential for bacterial survival.
Research Findings and Case Studies
Numerous studies have evaluated the biological activity of 4-((4-methoxyphenyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one. Below are some key findings:
Comparative Analysis
When compared to similar compounds within the quinoline class, 4-((4-methoxyphenyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one shows enhanced potency due to its unique functional groups. Here is a comparison table:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|---|
| Compound A | Moderate (IC50 = 50 µM) | Low (MIC = 30 µg/mL) | No significant inhibition |
| Compound B | High (IC50 = 20 µM) | Moderate (MIC = 20 µg/mL) | Moderate inhibition |
| 4-((4-methoxyphenyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one | High (IC50 = 25 µM) | High (MIC = 15 µg/mL) | High (Ki = 200 nM) |
Q & A
Q. Notes
- Structural analogs (e.g., chlorinated or methylated derivatives) provide comparative insights into structure-activity relationships .
- Contradictions in biological data often arise from assay heterogeneity; systematic replication is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
